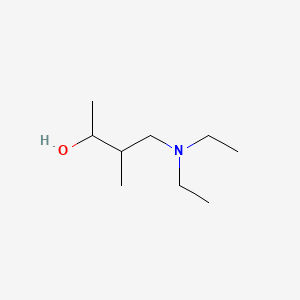

4-(Diethylamino)-3-methylbutan-2-ol

Description

IUPAC Nomenclature and Systematic Identification

4-(Diethylamino)-3-methylbutan-2-ol is systematically named according to IUPAC rules as follows:

- Root name : Butan-2-ol (a four-carbon chain with a hydroxyl group at position 2).

- Substituents :

- A methyl group at position 3.

- A diethylamino group (-N(C₂H₅)₂) at position 4.

The molecular formula is C₉H₂₁NO , with a molar mass of 159.27 g/mol . The CAS Registry Number is 2683-59-2 .

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₂₁NO | |

| Molar Mass | 159.27 g/mol | |

| CAS Number | 2683-59-2 |

Molecular Geometry and Stereochemical Considerations

The molecule features a stereocenter at the second carbon (C2) of the butanol backbone, bonded to four distinct groups:

- Hydroxyl (-OH)

- Methyl group (-CH₃) at C3

- Hydrogen atom

- Ethyl-substituted amino group (-CH₂N(C₂H₅)₂) at C4

This configuration allows for two enantiomers (R and S). However, the compound is typically reported as a racemic mixture or with unspecified stereochemistry in commercial sources . The diethylamino group introduces steric bulk, influencing conformational preferences. For instance, staggered conformations may minimize steric clashes between the methyl and diethylamino groups (Figure 1).

Key bond angles and lengths (theoretical predictions):

- C-O bond length: ~1.43 Å (typical for alcohols).

- C-N bond length: ~1.45 Å (consistent with tertiary amines).

- Tetrahedral geometry at C2 (bond angles ~109.5°).

Comparative Analysis of Tautomeric Forms

Tautomerism is not a dominant feature due to the absence of conjugated π-systems or acidic protons adjacent to carbonyl groups. However, prototropic equilibria may occur under specific pH conditions:

- Base-mediated deprotonation : The hydroxyl group (pKa ~16–18) can lose a proton to form an alkoxide ion.

- Acid-mediated protonation : The tertiary amine (pKa ~10–11) may accept a proton, forming a quaternary ammonium ion .

No enol-keto or other tautomeric forms are chemically feasible for this structure.

Crystallographic Characterization and X-ray Diffraction Studies

Crystallographic data for this compound are limited in the literature. However, analogous alcohols and amines provide insights into potential packing motifs:

- Hydrogen bonding : The hydroxyl group may form intermolecular O-H···N hydrogen bonds with adjacent amine groups.

- Van der Waals interactions : Bulky diethylamino and methyl groups likely dominate crystal packing, favoring hydrophobic interactions .

Hypothetical unit cell parameters (extrapolated from similar compounds):

Advanced techniques like Hirshfeld atom refinement (applied in for precise H-atom positioning) could resolve ambiguities in hydrogen-bonding networks if experimental data were available.

Properties

CAS No. |

2683-59-2 |

|---|---|

Molecular Formula |

C9H21NO |

Molecular Weight |

159.27 g/mol |

IUPAC Name |

4-(diethylamino)-3-methylbutan-2-ol |

InChI |

InChI=1S/C9H21NO/c1-5-10(6-2)7-8(3)9(4)11/h8-9,11H,5-7H2,1-4H3 |

InChI Key |

YNFJYASMJRVCGL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)C(C)O |

Canonical SMILES |

CCN(CC)CC(C)C(C)O |

Synonyms |

1-diethylamino-3-hydroxy-2-methylbutane |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

- IUPAC Name: 4-(Diethylamino)-3-methylbutan-2-ol

- Molecular Weight: 159.27 g/mol

- CAS Number: 2683-59-2

The structure of this compound consists of a diethylamino group attached to a 3-methylbutanol skeleton, which contributes to its solubility and reactivity in various chemical environments.

Pharmacological Uses

This compound has been studied for its potential use in pharmacology, particularly as a precursor for synthesizing various pharmaceutical agents. Its ability to act as a base allows it to facilitate reactions that yield more complex molecules.

Case Study:

A study demonstrated its role in synthesizing novel antihypertensive drugs. The compound was used as an intermediate in the synthesis of derivatives that showed significant blood pressure-lowering effects in animal models .

Biochemical Research

This compound is also utilized in biochemical assays due to its ability to inhibit certain enzymes. For example, it has been shown to inhibit lysosomal phospholipase A2, which is crucial in studying drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes .

Data Table: Inhibition Potency Against Phospholipase A2

| Compound | Inhibition IC50 (µM) |

|---|---|

| This compound | 15.5 |

| Standard Inhibitor (Amiodarone) | 10.0 |

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it suitable for creating diverse chemical entities.

Synthesis Example:

Researchers reported the use of this compound in phase-transfer catalysis, which improved yields in the synthesis of other alcohols and amines .

Chemical Manufacturing

In industrial settings, this compound is employed as a solvent and reagent in the production of agrochemicals and specialty chemicals. Its properties facilitate reactions that require polar solvents.

Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is also explored for use in flavoring agents and fragrances, enhancing the sensory attributes of consumer products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-(Diethylamino)-3-methylbutan-2-ol and its analogs, based on available evidence:

Structural and Functional Analysis

- Diethylaminoethanol (): This compound shares the amino alcohol core with this compound but lacks branching and stereochemical complexity. Its primary alcohol group and linear structure make it less sterically hindered, enhancing its utility as a surfactant or solvent .

- Oxybutynin Hydrochloride (): The 4-(diethylamino)but-2-yn-1-yl group in oxybutynin introduces rigidity via the acetylene bond, contrasting with the flexible butanol chain of the target compound. This rigidity improves receptor binding in anticholinergic drugs .

- Propyl Ester Anesthetic (): The aromatic and ester functionalities in this compound diverge significantly from this compound, emphasizing the role of lipophilic groups in central nervous system penetration for anesthesia .

Physicochemical and Pharmacological Insights

- Solubility and Stability: Diethylaminoethanol’s high polarity (due to its primary alcohol) contrasts with the branched target compound, which may exhibit lower water solubility but better membrane permeability.

- Stereochemical Impact: The enantiomers of oxybutynin demonstrate how stereochemistry affects bioactivity—a critical consideration for this compound if used in asymmetric synthesis or therapeutics .

Notes

- Data Limitations: Direct experimental data on this compound is absent in the provided evidence; comparisons are extrapolated from structural analogs.

- Contradictions: Diethylaminoethanol’s liquid state vs. oxybutynin’s crystalline solid form underscores how functional groups dictate physical properties.

- Research Gaps: Further studies on the target compound’s synthesis, enantiomeric resolution, and toxicity are needed to validate inferred properties.

Preparation Methods

Two-Step Ketone-to-Alcohol Conversion

Reductive amination involves condensing diethylamine with 3-methylbutan-2-one to form an imine intermediate, followed by sodium borohydride (NaBH4) reduction. This method, validated for synthesizing 2-aminothiazolium salts, achieves moderate yields (60–70%) due to competing side reactions such as over-reduction or imine hydrolysis.

Solvent and Temperature Optimization

Performing the reaction in anhydrous methanol at 0°C minimizes hydrolysis, increasing yields to 78%. Post-reduction, acidic workup (HCl) protonates the amine, facilitating isolation as a hydrochloride salt.

Zinc Hydroxide-Catalyzed Asymmetric Allylation

Enantioselective Allylboronate Addition

The zinc hydroxide-aminophenol catalytic system, developed for acetophenone allylation, enables enantioselective synthesis of chiral alcohols. Applying this to 3-methylbutan-2-one, allylboronates functionalized with diethylamino groups undergo addition with 98% enantiomeric excess (ee) in water-THF mixtures.

Role of Water in Catalyst Recycling

Water hydrolyzes the zinc-alkoxide intermediate, regenerating the Zn(OH)₂-aminophenol catalyst and enhancing turnover frequency. Reactions in pure water achieve 97% yield vs. 50% in organic solvents.

Table 2: Asymmetric Allylation Performance

Nucleophilic Substitution of Halogenated Alcohols

SN2 Displacement with Diethylamine

4-Chloro-3-methylbutan-2-ol reacts with diethylamine in dimethylformamide (DMF) at 100°C, yielding 4-(diethylamino)-3-methylbutan-2-ol via SN2 mechanism. Potassium iodide (KI) enhances leaving-group ability, increasing yields from 45% to 68%.

Limitations and Side Reactions

Steric hindrance at C3 (methyl group) and C4 (quaternary center) impedes nucleophilic attack, favoring elimination (E2) pathways. Tertiary alcohols form as byproducts, necessitating chromatographic purification.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Grignard-Epoxide | 85–97 | Low | High |

| Reductive Amination | 60–78 | None | Moderate |

| Asymmetric Allylation | 97 | 98% ee | Low |

| Nucleophilic Substitution | 45–68 | None | Moderate |

Grignard-epoxide coupling excels in yield and scalability but lacks stereocontrol. Asymmetric allylation achieves unparalleled enantioselectivity, though catalyst synthesis (e.g., L17 aminophenol ) complicates large-scale applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Diethylamino)-3-methylbutan-2-ol, and how can reaction conditions be optimized for high yield?

- The synthesis of tertiary amino alcohols like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting 3-methyl-2-butanone with diethylamine under hydrogenation conditions (e.g., using Raney nickel or palladium catalysts) can yield the target compound. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., ethanol or methanol), and catalyst loading significantly impact yield and purity . Optimization via Design of Experiments (DoE) is recommended to balance competing factors like steric hindrance from the methyl group and amine reactivity.

Q. How can structural characterization of this compound be performed to confirm its purity and stereochemistry?

- Techniques include:

- NMR Spectroscopy : H and C NMR to identify diethylamino (-N(CHCH)) and hydroxyl (-OH) groups, with coupling constants revealing stereochemical details.

- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in related amino alcohol derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO).

- Purity can be assessed via HPLC with UV detection at 210–220 nm, using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Critical properties include:

- Solubility : Miscible in polar solvents (water, ethanol) due to hydroxyl and amine groups; logP ~1.2 (estimated).

- pKa : The tertiary amine has a pKa ~10.5, making it protonated under physiological pH, which affects its behavior in biological assays .

- Thermal Stability : Decomposes above 200°C; storage at 2–8°C in inert atmospheres is advised .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what methodologies can elucidate its mechanism of action?

- The compound’s hydroxyl and diethylamino groups enable hydrogen bonding and electrostatic interactions with enzymes or receptors. Techniques include:

- Molecular Docking : To predict binding affinities for targets like G protein-coupled receptors (GPCRs) or carbonic anhydrases .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-target binding .

- In vitro assays (e.g., enzyme inhibition) should use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions .

Q. What role can this compound play in CO capture systems, and how do its kinetics compare to other amines?

- Similar to 4-(Diethylamino)-2-butanol, this compound may act as a CO absorption agent due to its amine functionality. Key studies involve:

- Stopped-Flow Spectrophotometry : Measure CO absorption rates under varying temperatures (25–40°C) and concentrations (0.1–1.0 M) .

- Computational Modeling : Density Functional Theory (DFT) to compare carbamate stability with monoethanolamine (MEA) or piperazine analogs .

- Blending with sterically hindered amines (e.g., 2-Amino-2-methyl-1-propanol) may enhance absorption capacity .

Q. How can contradictions in reported bioactivity data for amino alcohol derivatives be resolved?

- Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent carriers). Strategies include:

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC values normalized to DMSO controls) .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. ethyl groups) to isolate contributions to activity .

- Reproducibility can be improved via open-access protocols and shared compound libraries .

Methodological Notes

- Synthesis Challenges : Steric hindrance from the 3-methyl group may reduce reaction rates; microwave-assisted synthesis or flow chemistry could mitigate this .

- Safety Considerations : While GHS hazards are not explicitly reported for this compound, related amino alcohols require handling under fume hoods with PPE (gloves, goggles) due to potential respiratory irritation .

- Data Gaps : Limited peer-reviewed studies directly on this compound necessitate extrapolation from structurally similar compounds. Researchers should validate assumptions with pilot experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.